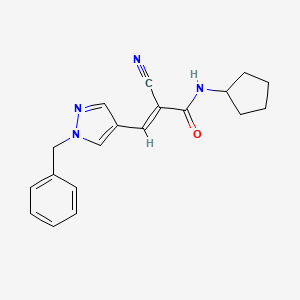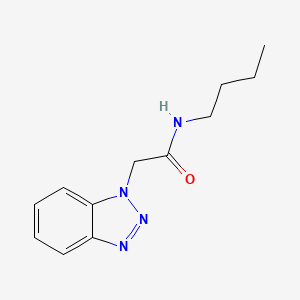![molecular formula C18H27N3O5S B3008067 N'-(4-Ethylphenyl)-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]oxamide CAS No. 2415453-64-2](/img/structure/B3008067.png)
N'-(4-Ethylphenyl)-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(4-Ethylphenyl)-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]oxamide is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is a small molecule that belongs to the class of piperidine derivatives and has shown promising results in the treatment of various diseases.
Mechanism of Action
The mechanism of action of N'-(4-Ethylphenyl)-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]oxamide involves the inhibition of specific enzymes and proteins that are involved in the growth and progression of cancer cells and neurodegenerative diseases. The compound has been shown to inhibit the activity of certain kinases and phosphatases, which are essential for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N'-(4-Ethylphenyl)-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]oxamide has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of N'-(4-Ethylphenyl)-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]oxamide is its high potency and selectivity towards specific targets. The compound has shown minimal toxicity and side effects in preclinical studies, making it a promising candidate for further development. However, the limitations of this compound include its low solubility and stability, which may pose challenges in drug formulation and delivery.
Future Directions
There are several future directions for the research and development of N'-(4-Ethylphenyl)-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]oxamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the evaluation of the compound's efficacy and safety in clinical trials for the treatment of cancer and neurodegenerative diseases. Additionally, the compound's potential as a therapeutic agent for other diseases such as diabetes and cardiovascular disease could also be explored.
Synthesis Methods
The synthesis of N'-(4-Ethylphenyl)-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]oxamide involves the reaction of 4-methoxy-1-methylsulfonylpiperidine with 4-ethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with oxalyl chloride and subsequently with N-methylhydroxylamine to obtain the final product.
Scientific Research Applications
N'-(4-Ethylphenyl)-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]oxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has shown promising results in inhibiting the growth of cancer cells and reducing the progression of neurodegenerative diseases.
properties
IUPAC Name |
N'-(4-ethylphenyl)-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O5S/c1-4-14-5-7-15(8-6-14)20-17(23)16(22)19-13-18(26-2)9-11-21(12-10-18)27(3,24)25/h5-8H,4,9-13H2,1-3H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKWDUJSPUZHQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCC2(CCN(CC2)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-Ethylphenyl)-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]oxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3aR,5R,6S,6aR)-5-[(Dimethylamino)methyl]-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3007987.png)


![2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B3007993.png)
![7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B3007994.png)






![4,6-Dimethyl-2-[(4-toluidinocarbonyl)amino]nicotinamide](/img/structure/B3008007.png)